molecular formula C4H13IN4 B1366898 3-Amino-1,1,2-trimethylguanidine;hydroiodide

3-Amino-1,1,2-trimethylguanidine;hydroiodide

Cat. No.: B1366898
M. Wt: 244.08 g/mol
InChI Key: UZDZENIZJRFROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1,1,2-trimethylguanidine;hydroiodide is a complex organic compound with a unique structure that includes both dimethylamino and hydrazono functional groups

Preparation Methods

The synthesis of 3-Amino-1,1,2-trimethylguanidine;hydroiodide typically involves a multi-step process. The initial step often includes the formation of the hydrazono group through the reaction of a hydrazine derivative with an aldehyde or ketone. This is followed by the introduction of the dimethylamino group through a substitution reaction. The final step involves the formation of the hydriodide salt by reacting the intermediate compound with hydroiodic acid under controlled conditions.

Chemical Reactions Analysis

3-Amino-1,1,2-trimethylguanidine;hydroiodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or hydrazines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

3-Amino-1,1,2-trimethylguanidine;hydroiodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-1,1,2-trimethylguanidine;hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

3-Amino-1,1,2-trimethylguanidine;hydroiodide can be compared with other similar compounds such as:

    Dimethylamino derivatives: These compounds share the dimethylamino functional group but differ in their overall structure and reactivity.

    Hydrazono derivatives: These compounds contain the hydrazono group and exhibit similar reactivity patterns.

    Methane hydriodide derivatives: These compounds have the hydriodide salt form but may differ in their functional groups and applications.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C4H13IN4

Molecular Weight

244.08 g/mol

IUPAC Name

3-amino-1,1,2-trimethylguanidine;hydroiodide

InChI

InChI=1S/C4H12N4.HI/c1-6-4(7-5)8(2)3;/h5H2,1-3H3,(H,6,7);1H

InChI Key

UZDZENIZJRFROI-UHFFFAOYSA-N

Canonical SMILES

CN=C(NN)N(C)C.I

Origin of Product

United States

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